[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride
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Overview
Description
[2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride: is an organic compound that features a bromine atom, a trifluoromethyl group, and a hydrazine moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride typically involves the reaction of 2-bromo-4-(trifluoromethyl)aniline with hydrazine hydrate in the presence of hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of automated reactors and precise control of reaction parameters are common in industrial settings to achieve consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazine moiety into different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like sodium iodide and copper(I) bromide can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitroso or nitro derivatives, while substitution can introduce various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology: In biological research, this compound can be used to study the effects of halogenated and trifluoromethylated compounds on biological systems. It may also serve as a precursor for the synthesis of biologically active molecules.
Medicine: In medicine, derivatives of this compound may have potential as pharmaceutical agents. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry: In the industrial sector, this compound is used in the development of new materials and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride involves its interaction with specific molecular targets. The bromine and trifluoromethyl groups can influence the compound’s reactivity and binding affinity to various enzymes and receptors. The hydrazine moiety may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparison with Similar Compounds
- 4-Bromo-2-(trifluoromethyl)aniline
- 2-Bromo-5-(trifluoromethyl)aniline
- 3,5-Bis(trifluoromethyl)aniline
Comparison: Compared to these similar compounds, [2-Bromo-4-(trifluoromethyl)phenyl]hydrazine hydrochloride is unique due to the presence of the hydrazine moiety. This functional group imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and research.
Properties
Molecular Formula |
C7H7BrClF3N2 |
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Molecular Weight |
291.49 g/mol |
IUPAC Name |
[2-bromo-4-(trifluoromethyl)phenyl]hydrazine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-5-3-4(7(9,10)11)1-2-6(5)13-12;/h1-3,13H,12H2;1H |
InChI Key |
TWOVBGRXUGOIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C(F)(F)F)Br)NN.Cl |
Origin of Product |
United States |
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